N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution reactions.
Introduction of the Benzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Sulfonylation: The propane-1-sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a hydroxyl or carbonyl derivative, while substitution of the chlorine atom could yield various substituted pyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for diseases where pyrimidine derivatives have shown efficacy.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, pyrimidine derivatives can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate their activity.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the benzyl and methoxyphenyl groups.
N-Benzyl-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the chloro and methoxyphenyl groups.
N-(4-Methoxyphenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the benzyl and chloro groups.
Uniqueness
N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which can confer specific chemical and biological properties. The presence of the benzyl, chloro, methoxyphenyl, and sulfonyl groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C22H22ClN3O4S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H22ClN3O4S/c1-3-13-31(28,29)22-24-14-19(23)20(25-22)21(27)26(15-16-7-5-4-6-8-16)17-9-11-18(30-2)12-10-17/h4-12,14H,3,13,15H2,1-2H3 |
InChI Key |
ZJHSKEBQFSQJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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